

# Spectroscopic Profile of S-(3-Hydroxypropyl) ethanethioate: A Technical Guide

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## Compound of Interest

Compound Name: *S*-(3-Hydroxypropyl) ethanethioate

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This technical guide provides a comprehensive overview of the spectroscopic data for **S-(3-Hydroxypropyl) ethanethioate**. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of predicted data for **S-(3-Hydroxypropyl) ethanethioate** and experimental data for its close structural analog, S-propyl ethanethioate. This approach allows for a robust understanding of the expected spectroscopic characteristics.

## Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for **S-(3-Hydroxypropyl) ethanethioate**.

### Table 1: Predicted $^1\text{H}$ NMR Data for S-(3-Hydroxypropyl) ethanethioate

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.70	t	2H	-CH <sub>2</sub> -OH
~2.95	t	2H	-S-CH <sub>2</sub> -
~2.35	s	3H	-C(O)-CH <sub>3</sub>
~1.85	p	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
(variable)	br s	1H	-OH

Predicted using online NMR prediction tools. Solvent: CDCl<sub>3</sub>.

**Table 2: Predicted <sup>13</sup>C NMR Data for S-(3-Hydroxypropyl) ethanethioate**

Chemical Shift (ppm)	Assignment
~196.0	-C(O)-
~61.0	-CH <sub>2</sub> -OH
~32.0	-S-CH <sub>2</sub> -
~30.0	-C(O)-CH <sub>3</sub>
~28.0	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Predicted using online NMR prediction tools. Solvent: CDCl<sub>3</sub>.

**Table 3: Experimental IR Spectroscopic Data for S-Propyl ethanethioate (Analog)**

Frequency (cm <sup>-1</sup> )	Intensity	Assignment	Expected for S-(3-Hydroxypropyl) ethanethioate
~3350	Broad	O-H stretch	Present and prominent
2965, 2930, 2875	Strong	C-H stretch (alkyl)	Similar
1690	Strong	C=O stretch (thioester)	Similar
1460, 1355	Medium	C-H bend	Similar
1135	Strong	C-O stretch	Present
960	Medium	C-S stretch	Similar

Data for S-propyl ethanethioate from NIST WebBook. The primary difference for **S-(3-Hydroxypropyl) ethanethioate** would be the presence of a strong, broad O-H stretching band around 3350 cm<sup>-1</sup> and a C-O stretching band.

**Table 4: Experimental Mass Spectrometry Data for S-Propyl ethanethioate (Analog)**

m/z	Relative Intensity	Assignment	Expected for S-(3-Hydroxypropyl) ethanethioate
118	Moderate	[M] <sup>+</sup>	M <sup>+</sup> at m/z 134
75	High	[M - CH <sub>3</sub> CO] <sup>+</sup>	[M - CH <sub>3</sub> CO] <sup>+</sup> at m/z 91
43	Base Peak	[CH <sub>3</sub> CO] <sup>+</sup>	Base peak likely at m/z 43

Data for S-propyl ethanethioate from NIST WebBook. The molecular ion peak for **S-(3-Hydroxypropyl) ethanethioate** is expected at m/z 134. Fragmentation patterns are expected to be similar, with a prominent acetyl cation peak at m/z 43.

## Experimental Protocols

The following are representative experimental protocols for the synthesis of S-alkyl thioacetates and the acquisition of spectroscopic data.

### Synthesis of S-Alkyl Thioacetates

A common method for the synthesis of S-alkyl thioacetates is the reaction of an alkyl halide with a thioacetate salt.

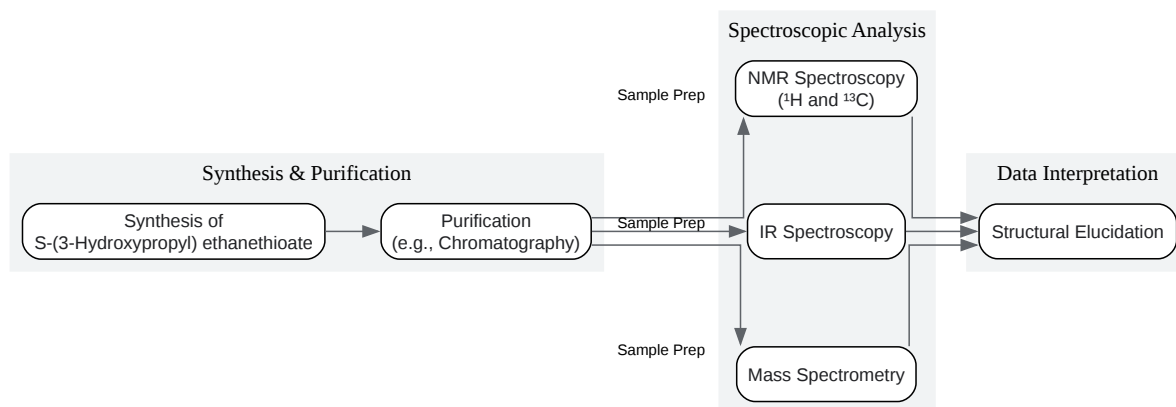
Materials:

- Alkyl halide (e.g., 3-chloro-1-propanol for the synthesis of **S-(3-Hydroxypropyl) ethanethioate**)
- Potassium thioacetate
- Dimethylformamide (DMF)

Procedure:

- To a solution of the alkyl halide in DMF, add an equimolar amount of potassium thioacetate.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the pure S-alkyl thioacetate.

### Spectroscopic Analysis Workflow



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Acquisition:
  - <sup>1</sup>H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: Acquire proton-decoupled spectra. A larger number of scans will be necessary compared to <sup>1</sup>H NMR.

- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

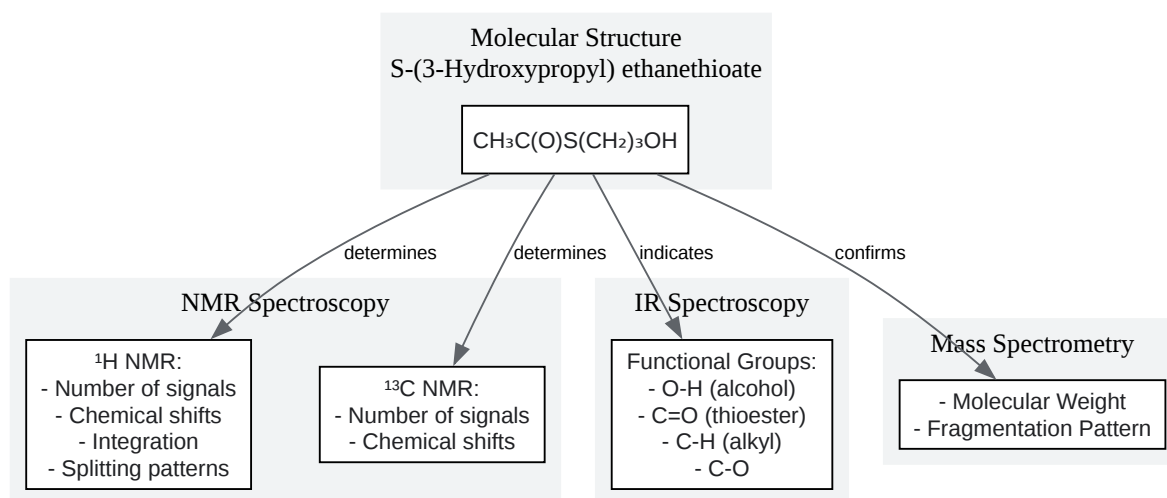
## Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Sample Preparation:** A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates.
- **Acquisition:** Acquire the spectrum over a range of  $4000\text{--}400\text{ cm}^{-1}$ .
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

## Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, for example, one equipped with an electron ionization (EI) source.
- **Sample Introduction:** The sample can be introduced directly or via a gas chromatograph (GC-MS).
- **Acquisition:** Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 20-200 amu).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Logical Relationships in Spectroscopic Data



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Caption: Relationship between molecular structure and different spectroscopic techniques.

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